Cas no 499133-82-3 (4-(2-Methylquinazolin-4-yl)morpholine)

4-(2-Methylquinazolin-4-yl)morpholine is a heterocyclic compound featuring a quinazoline core substituted with a methyl group at the 2-position and a morpholine moiety at the 4-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and bioavailability, while the quinazoline scaffold offers versatility for further functionalization. Its well-defined synthetic pathway ensures high purity and reproducibility, which is critical for applications in drug discovery and material science. The compound’s stability under standard conditions further supports its utility in diverse experimental settings.
4-(2-Methylquinazolin-4-yl)morpholine structure
499133-82-3 structure
Product Name:4-(2-Methylquinazolin-4-yl)morpholine
CAS No:499133-82-3
MF:C13H15N3O
MW:229.277702569962
CID:4769562
PubChem ID:820994
Update Time:2025-06-08

4-(2-Methylquinazolin-4-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-methylquinazolin-4-yl)morpholine
    • Oprea1_349813
    • Oprea1_870002
    • 2-methyl-4-(4-morpholinyl)quinazoline
    • CS-0323055
    • AKOS000635145
    • 499133-82-3
    • BS-50905
    • 2-methyl-4-(morpholin-4-yl)quinazoline
    • SCHEMBL1772535
    • AO-364/37357052
    • 4-(2-Methylquinazolin-4-yl)morpholine
    • Inchi: 1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
    • InChI Key: YXURFJKRRDOICY-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C3C=CC=CC=3N=C(C)N=2)CC1

Computed Properties

  • Exact Mass: 229.121512110g/mol
  • Monoisotopic Mass: 229.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.2

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Additional information on 4-(2-Methylquinazolin-4-yl)morpholine

Introduction to 4-(2-Methylquinazolin-4-yl)morpholine (CAS No. 499133-82-3)

4-(2-Methylquinazolin-4-yl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 499133-82-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a subject of extensive interest in academic and industrial settings.

The molecular structure of 4-(2-Methylquinazolin-4-yl)morpholine consists of a quinazoline core substituted with a morpholine moiety at the 4-position. The presence of the methyl group on the quinazoline ring and the morpholine ring introduces specific steric and electronic properties that influence its interactions with biological targets. This compound represents a fascinating example of how structural modifications can lead to novel pharmacophores with therapeutic potential.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their diverse biological activities. Quinazolines are known for their roles as intermediates in the synthesis of various bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The incorporation of a morpholine group into the quinazoline scaffold enhances its solubility and bioavailability, which are critical factors in drug development.

4-(2-Methylquinazolin-4-yl)morpholine has been explored in several preclinical studies for its potential pharmacological effects. One of the most notable areas of interest is its anti-inflammatory properties. Studies have shown that this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. The methylquinazolin-4-yl moiety appears to play a crucial role in these interactions, suggesting that further derivatization could lead to even more potent anti-inflammatory agents.

Additionally, research has indicated that 4-(2-Methylquinazolin-4-yl)morpholine may exhibit antioxidant activity. Oxidative stress is a contributing factor in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. The ability of this compound to scavenge free radicals and reduce oxidative damage could make it a valuable candidate for therapeutic intervention.

The synthesis of 4-(2-Methylquinazolin-4-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These synthetic approaches not only enhance yield but also allow for easier functionalization at multiple sites, enabling the exploration of analogues with tailored properties.

In terms of pharmacokinetics, 4-(2-Methylquinazolin-4-yl)morpholine has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. This makes it an attractive candidate for further development into a drug candidate. However, additional studies are needed to fully understand its pharmacokinetic behavior in humans and to identify any potential metabolic pathways or side effects.

The field of medicinal chemistry continues to evolve rapidly, and compounds like 4-(2-Methylquinazolin-4-yl)morpholine are at the forefront of this progress. Innovations in computational chemistry and high-throughput screening have accelerated the discovery process, allowing researchers to rapidly assess the potential of new molecules. These advancements are crucial for identifying lead compounds that can be optimized through structure-based drug design.

Future research directions for 4-(2-Methylquinazolin-4-yl)morpholine include exploring its mechanism of action in greater detail and investigating its efficacy in vivo. Preclinical trials are essential for validating the therapeutic potential of this compound and for guiding its transition into clinical development. Collaborative efforts between academia and industry are likely to be instrumental in bringing this promising molecule closer to patient benefit.

The versatility of methylquinazolin-4-yl derivatives makes them valuable tools for drug discovery. By leveraging the unique properties of this scaffold, researchers can develop novel therapeutics targeting a wide range of diseases. The morpholine group further enhances the pharmacological profile by improving solubility and reducing toxicity, making it an ideal component for next-generation drugs.

In conclusion, 4-(2-Methylquinazolin-4-yl)morpholine (CAS No. 499133-82-3) is a compound with significant therapeutic potential. Its unique structure and demonstrated biological activities position it as a key player in ongoing pharmaceutical research. As our understanding of molecular interactions continues to expand, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.

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